molecular formula C20H17ClN4O2 B2704407 2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034515-41-6

2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2704407
CAS RN: 2034515-41-6
M. Wt: 380.83
InChI Key: LDHJPCVMGGIQMX-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C20H17ClN4O2 and its molecular weight is 380.83. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the synthesis of novel heterocyclic compounds, such as pyrazines, pyrimidines, and triazoles, demonstrates the utility of these compounds in creating new chemical entities with potential biological activities. For instance, the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown antimicrobial activity against various organisms, indicating their significance in medicinal chemistry (Hassan, 2013).

Antimicrobial and Anti-inflammatory Agents

Studies have also focused on the development of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives as antimicrobial and anti-inflammatory agents. These compounds were synthesized through multi-component cyclo-condensation reactions, highlighting their potential in addressing microbial infections and inflammation (Kendre, Landge, & Bhusare, 2015).

Anticonvulsant Activity

The exploration of anticonvulsant activity in 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines showcases the potential of these compounds in neuropharmacology. Some of the synthesized compounds exhibited potent activity against maximal electroshock-induced seizures in rats, suggesting their utility in developing new anticonvulsant drugs (Kelley et al., 1995).

Molecular Docking Studies

Molecular docking studies on pyrazine containing 1,2,3-triazole derivatives reveal their potential interactions with cancer and diabetes drug targets. Such studies help in predicting the activity profile of compounds, aiding in the development of therapeutic agents for chronic diseases (Ruddarraju et al., 2017).

Mechanism of Action

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c1-13-6-7-17(10-14(13)2)23-8-9-24-18(19(23)26)22-25(20(24)27)12-15-4-3-5-16(21)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHJPCVMGGIQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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